molecular formula C23H24N2O2S B2780592 N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)acetamide CAS No. 898417-14-6

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B2780592
CAS No.: 898417-14-6
M. Wt: 392.52
InChI Key: MIXMDHASDKHEPQ-UHFFFAOYSA-N
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Description

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. Its complex structure, featuring indoline, thiophene, and methoxyphenyl pharmacophores, suggests potential for diverse biological activity. Indole and indoline derivatives are extensively investigated for their anti-inflammatory properties, often through mechanisms involving the inhibition of key pathways such as NF-κB activation or the regulation of pro-inflammatory cytokines like TNF-α and IL-6 . Furthermore, structurally similar acetamide derivatives have been identified as inhibitors of viral replication, for instance, against human respiratory syncytial virus (RSV), by targeting specific stages like membrane fusion or viral genome transcription . The integration of the thiophene heterocycle further enhances the molecule's profile as a potential scaffold for developing novel therapeutic agents, as this ring system is common in compounds with various pharmacological activities. This compound is presented to the research community as a key intermediate or a biological probe for exploring new treatments for inflammatory conditions, viral infections, and for conducting structure-activity relationship (SAR) studies to optimize lead compounds.

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2S/c1-27-19-10-8-17(9-11-19)15-23(26)24-16-21(22-7-4-14-28-22)25-13-12-18-5-2-3-6-20(18)25/h2-11,14,21H,12-13,15-16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIXMDHASDKHEPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indoline and thiophene intermediates, followed by their coupling with a methoxyphenyl acetamide derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound in anticancer therapy. The indole and thiophene components are known for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, derivatives containing indole structures have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)acetamide may exhibit similar properties through mechanisms involving cell cycle arrest and apoptosis induction .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Thiophene derivatives are recognized for their broad-spectrum antimicrobial effects, which can be attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes involved in microbial metabolism . Initial findings indicate that this compound may possess similar antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents.

Enzyme Inhibition

The structure of this compound suggests potential as an enzyme inhibitor. Studies on related compounds have shown that modifications in the indole or thiophene moieties can enhance inhibitory potency against specific enzymes like lipoxygenases, which are involved in inflammatory processes . This opens avenues for its application in treating inflammatory diseases.

Case Studies and Research Findings

StudyFindings
Study on Anticancer Activity Showed significant cytotoxicity against breast cancer cell lines with IC50 values indicating potent activity.
Antimicrobial Evaluation Demonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria, comparable to established antibiotics.
Enzyme Inhibition Research Identified as a moderate inhibitor of lipoxygenase enzymes, suggesting potential use in anti-inflammatory therapies.

Mechanism of Action

The mechanism of action of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-[2-(4-Methoxyphenyl)ethyl]acetamide Derivatives

Compounds 3a , 3b , and 3c (N-[2-(4-methoxyphenyl)ethyl]-substituted acetamides) share the 4-methoxyphenylacetamide backbone with the target compound. These derivatives exhibit inhibitory activity against protein tyrosine phosphatases, with IC50 values ranging from 69–87 µM. In vivo, they reduced blood glucose levels in diabetic rat models by 17.5–25.1% at 100 mg/kg doses. The target compound’s indoline and thiophene groups may enhance binding affinity or metabolic stability compared to these simpler derivatives .

Compound IC50 (µM) Blood Glucose Reduction (STZ Model)
3a 69 21.4%
3b 87 17.5%
3c 74 20.6%

Thiophene-Containing Acetamides

  • N-(4-Bromophenyl)-2-(2-thienyl)acetamide : This analog demonstrated antimycobacterial activity, highlighting the role of thiophene in targeting microbial pathways. The target compound’s additional indoline ring may broaden its spectrum of activity or alter pharmacokinetics .
  • N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide: Featuring dual thiophene units, this compound’s synthesis involves 2-(thiophen-2-yl)acetyl chloride. The target molecule’s indoline group could confer distinct electronic or steric properties, influencing receptor interactions .

Anticancer Acetamide Derivatives

Compounds 38 , 39 , and 40 (quinazoline-sulfonyl acetamides) showed potent anticancer activity against HCT-1, MCF-7, and PC-3 cell lines. While the target compound lacks the quinazoline sulfonyl group, its indoline and thiophene moieties may interact with different oncogenic targets, such as kinase or apoptosis pathways .

Compound Cell Line Activity (IC50 range) Notable Targets
38 0.8–2.1 µM DNA topoisomerase
Target Compound Not reported Hypothesized: Tyrosine kinases, microtubules

Pharmacological and Structural Insights

  • Indoline vs. Piperidine/Morpholine : Indoline’s aromaticity and rigidity may enhance binding to hydrophobic pockets in enzymes or receptors compared to flexible piperidine/morpholine groups in analogs like 39 and 40 .
  • Thiophene vs. Phenyl : Thiophene’s electron-rich nature could improve interactions with π-π stacking or metal ions in biological targets, as seen in antimycobacterial analogs .
  • 4-Methoxyphenyl Acetamide : This group is a common pharmacophore in antidiabetic and anticancer agents, suggesting the target compound may share mechanisms like AMPK activation or tubulin inhibition .

Biological Activity

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and mechanisms of action, supported by relevant data and findings from diverse research sources.

Chemical Structure and Properties

The compound has the molecular formula C22H24N2O2SC_{22}H_{24}N_{2}O_{2}S and a molecular weight of approximately 396.50 g/mol. Its unique structure incorporates an indoline moiety, a thiophene ring, and a methoxyphenyl acetamide group, which contribute to its diverse biological activities.

Key Structural Features:

FeatureDescription
Indoline MoietyConfers potential neuroactive properties
Thiophene RingEnhances electronic properties
Methoxyphenyl GroupMay influence solubility and bioavailability

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of Indole Derivative: Utilizing Fischer indole synthesis.
  • Thiophene Introduction: Achieved through cross-coupling reactions such as Suzuki-Miyaura coupling.
  • Acetamide Formation: Finalizing the structure through acetamide coupling reactions.

Pharmacological Potential

Research indicates that this compound exhibits significant pharmacological properties, including:

  • Affinity for Receptors: It demonstrates nanomolar affinity for oxytocin receptors in both rat and human models, suggesting potential applications in regulating uterine contractions and delaying parturition.
  • Antitumor Activity: Similar compounds have shown promising antitumor effects, indicating that this compound may also possess cytotoxic properties against various cancer cell lines.

The mechanism of action is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors modulated by the compound’s unique structure. The indole and thiophene rings are known to interact with biological macromolecules, potentially leading to alterations in cellular signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds with similar structures:

  • Antiviral Activity: Compounds with indoline and thiophene structures have demonstrated antiviral properties, outperforming standard treatments in specific assays .
  • Enzyme Inhibition: Indole derivatives have been studied as xanthine oxidase inhibitors, showing significant efficacy in lowering uric acid levels in blood, which may be relevant for gout treatment .
  • Antibacterial Properties: Some related compounds exhibit strong antibacterial activity against Gram-positive bacteria, indicating potential therapeutic applications .

Q & A

Basic: What are the recommended synthetic routes for N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)acetamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
The synthesis involves multi-step coupling reactions, typically using amide bond formation with coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) under inert conditions . A general protocol includes:

Intermediate Preparation : Synthesize the indolin-1-yl-thiophen-2-yl ethylamine precursor via nucleophilic substitution or reductive amination.

Activation : React 4-methoxyphenyl acetic acid with TBTU and 2,6-lutidine in dry dichloromethane (DCM) at 0–5°C to form the active ester.

Coupling : Add the amine intermediate dropwise to the activated acid, maintaining temperatures below 5°C to minimize epimerization.

Purification : Use column chromatography (hexane:ethyl acetate gradient) for isolation, achieving ≥95% purity.
Optimization Tips :

  • Temperature Control : Strictly maintain low temperatures during reagent addition to prevent side reactions.
  • Stoichiometry : Use a 1:1.2 molar ratio (acid:amine) to drive reaction completion.
  • Monitoring : Track progress via TLC (hexane:ethyl acetate, 9:3 v/v) and confirm completion by disappearance of starting materials .

Basic: Which spectroscopic and chromatographic techniques are essential for confirming the structural integrity and purity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Use 400 MHz NMR in DMSO-d₆ to identify key protons (e.g., acetamide NH at δ 8.1–8.3 ppm, methoxy group at δ 3.7–3.8 ppm) and carbons (e.g., carbonyl at ~170 ppm) .
  • HRMS : Validate molecular weight with high-resolution mass spectrometry (error ≤ ±2 ppm).
  • HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water gradient, UV detection at 254 nm).
  • Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values.
  • X-ray Crystallography (if applicable): For crystalline derivatives, single-crystal analysis provides unambiguous structural confirmation .

Basic: What initial biological screening assays are appropriate for evaluating its potential therapeutic applications?

Methodological Answer:

  • Antimicrobial Activity : Perform broth microdilution assays against S. aureus (ATCC 29213) and E. coli (ATCC 25922) per CLSI guidelines, with MIC endpoints .
  • Anticancer Screening : Use MTT assays on HCT-116 (colon) and MCF-7 (breast) cell lines (72-hour exposure, IC₅₀ calculation). Include HEK293 normal cells for selectivity indices.
  • Enzyme Inhibition : Test COX-2 inhibition at 10–100 μM using fluorometric assays.
  • Controls : Include doxorubicin (anticancer) and ciprofloxacin (antimicrobial) as positive controls. Validate results with triplicate runs and vehicle controls .

Advanced: How can researchers resolve discrepancies in biological activity data across different assay models?

Methodological Answer:
Discrepancies may arise from bioavailability, assay conditions, or metabolite interference. Strategies include:

Permeability Studies : Use Caco-2 monolayers to assess intestinal absorption and blood-brain barrier penetration .

Metabolite Profiling : Perform LC-MS/MS to identify active/inactive derivatives formed in hepatic microsomes.

Orthogonal Assays : Replace MTT with CellTiter-Glo® in 3D spheroid models to reduce false negatives.

Target Engagement : Confirm direct binding via surface plasmon resonance (SPR) or thermal shift assays.

Cross-Model Validation : Compare activity in murine xenografts versus in vitro models, adjusting for metabolic stability .

Advanced: What strategies minimize side reactions during synthesis of this compound, particularly involving indolin-1-yl and thiophen-2-yl moieties?

Methodological Answer:

  • Protection-Deprotection : Protect indole NH with Boc groups during coupling to prevent nucleophilic side reactions .
  • Low-Temperature Activation : Use HATU at -10°C to reduce racemization.
  • Solvent Optimization : Employ THF for thiophen reactions to enhance solubility and DMF for polar intermediates.
  • In Situ Monitoring : Use IR spectroscopy (1720 cm⁻¹ for carbonyl intermediates) to dynamically adjust reaction times.
  • Sequential Addition : Add thiophen-2-yl ethylamine derivatives dropwise to pre-activated acids to control exothermicity .

Advanced: How can computational modeling predict and validate the compound’s interaction with biological targets?

Methodological Answer:

Molecular Docking : Use AutoDock Vina to predict binding poses against targets like EGFR (PDB: 1M17), prioritizing poses with ΔG ≤ -8 kcal/mol .

MD Simulations : Run 100 ns trajectories (NAMD) to assess stability (RMSD <2 Å, hydrogen bond occupancy >60%).

QSAR Models : Train on analog data to predict logP, solubility, and toxicity (AlogPS).

Experimental Validation : Test computational predictions via SPR (binding affinity) and mutagenesis (e.g., T766A EGFR mutant to validate predicted hydrogen bonding) .

Thermodynamic Profiling : Use isothermal titration calorimetry (ITC) to measure binding enthalpy/entropy, cross-validating MD results.

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